Cas no 2137480-57-8 (tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate)
![tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2137480-57-8x500.png)
tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2137480-57-8
- EN300-1161991
- tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate
-
- インチ: 1S/C13H22N4O3/c1-13(2,3)20-12(19)16-10-5-4-9(18)6-11(10)17-8-14-7-15-17/h7-11,18H,4-6H2,1-3H3,(H,16,19)
- InChIKey: ZRJYGLYYDBGZMW-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C1)N1C=NC=N1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 282.16919058g/mol
- どういたいしつりょう: 282.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 89.3Ų
tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161991-1.0g |
tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate |
2137480-57-8 | 1g |
$0.0 | 2023-06-08 |
tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate (CAS No. 2137480-57-8)
The compound tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate (CAS No. 2137480-57-8) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,4-triazole moiety and a carbamate functional group, makes it a subject of interest for scientists exploring novel bioactive compounds. The presence of the hydroxycyclohexyl group further enhances its versatility in synthetic applications, particularly in drug discovery and material science.
In recent years, the demand for heterocyclic compounds like 1,2,4-triazoles has surged due to their broad-spectrum biological activities. Researchers are particularly intrigued by their potential as enzyme inhibitors and antimicrobial agents. The incorporation of a tert-butyl carbamate group in this compound adds stability and improves its pharmacokinetic properties, making it a promising candidate for further development. This aligns with the growing trend of optimizing drug-like molecules for better bioavailability and target specificity.
The synthesis of tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate typically involves multi-step organic reactions, including cyclohexane ring functionalization and triazole incorporation. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods are critical for ensuring the compound's suitability in high-value applications, such as medicinal chemistry and crop protection formulations.
One of the most searched questions in the field is: "What are the applications of 1,2,4-triazole derivatives in modern chemistry?" This compound provides a compelling answer, as its triazole ring is known for its ability to form hydrogen bonds and interact with biological targets. Such properties are highly sought after in the design of next-generation therapeutics, including treatments for metabolic disorders and infectious diseases. Additionally, its hydrophilic-lipophilic balance makes it a valuable intermediate in formulating sustainable agrochemicals.
From an industrial perspective, the scalability of producing tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate is a key consideration. Manufacturers are increasingly adopting green chemistry principles to minimize waste and improve yield. This resonates with the global push toward environmentally friendly synthesis, a topic frequently explored in academic and industrial forums. The compound's potential for patentability and commercialization further underscores its relevance in competitive markets.
In summary, tert-butyl N-[4-hydroxy-2-(1H-1,2,4-triazol-1-yl)cyclohexyl]carbamate (CAS No. 2137480-57-8) represents a cutting-edge example of how heterocyclic chemistry can address contemporary challenges in health and agriculture. Its multifaceted applications, coupled with rigorous synthetic protocols, position it as a compound of enduring scientific and industrial interest.
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